molecular formula C17H15ClN2O2 B4935182 5-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

5-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4935182
M. Wt: 314.8 g/mol
InChI Key: CFZPMDIYVFWNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a pyrazolone derivative that has been studied for its anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

CPP's mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and physiological effects:
CPP has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. CPP has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, CPP is relatively unstable and can undergo degradation under certain conditions, which can affect the reliability of experimental results.

Future Directions

There are several future directions for research on CPP, including its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate CPP's mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, CPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, and has several advantages for lab experiments. Further research is needed to fully understand CPP's mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

CPP can be synthesized through various methods, including the reaction of 4-chloroacetophenone with phenylhydrazine, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-chloroacetophenone with phenylhydrazine, followed by cyclization with acetic acid and sodium acetate.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic effects. CPP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce pain and fever in animal models.

properties

IUPAC Name

1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-15-8-6-14(7-9-15)17(22)10-11-19-20(17)16(21)12-13-4-2-1-3-5-13/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPMDIYVFWNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone

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